molecular formula C22H27NO4 B3539357 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide

Cat. No.: B3539357
M. Wt: 369.5 g/mol
InChI Key: UNMJZGJRQXNVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction.

Mechanism of Action

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide selectively inhibits FAAH, leading to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound increases levels of anandamide, an endocannabinoid that has been shown to have analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to increase levels of 2-arachidonoylglycerol (2-AG), another endocannabinoid that has been implicated in pain and inflammation. This compound has been shown to reduce neuropathic pain in animal models, as well as reduce anxiety and depression-like behaviors.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which allows for the study of endocannabinoid signaling pathways without affecting other signaling pathways. This compound has also been shown to have low toxicity in animal studies. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to administer in experiments. This compound also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide. One area of research is the potential therapeutic applications of this compound in various diseases, including pain, anxiety, depression, and addiction. Another area of research is the development of more potent and selective FAAH inhibitors. Additionally, research is needed to better understand the mechanisms underlying the effects of this compound on endocannabinoid signaling pathways.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has been studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to increase endocannabinoid levels in the brain, leading to analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-4-27-18-10-8-17(9-11-18)23-21(24)22(13-5-6-14-22)16-7-12-19(25-2)20(15-16)26-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMJZGJRQXNVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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